molecular formula C12H22N2O B13695396 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane

3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B13695396
M. Wt: 210.32 g/mol
InChI Key: ATLJMCBFLHBNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structure, which includes an oxetane ring and a diazaspiro undecane framework. Spirocyclic compounds are known for their rigidity and three-dimensional structure, making them valuable in various fields of chemistry and medicinal research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane typically involves the cyclization of 2,2-bis(bromomethyl) propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl) oxetan-3-yl methanol. This intermediate is then treated with various phenols to yield 3-(aryloxymethyl) oxetan-3-yl methanol, which can be further oxidized and reacted with benzyl alcohol containing diphenyl phosphoryl azide to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxetanes and diazaspiro derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it binds to the protein and disrupts its function, which is essential for the survival of Mycobacterium tuberculosis . The compound’s unique structure allows it to fit into the active site of the protein, blocking its activity and leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane is unique due to its combination of an oxetane ring and a diazaspiro framework, which imparts specific chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it a promising candidate for developing new antituberculosis drugs .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

3-(oxetan-3-yl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C12H22N2O/c1-5-13-6-2-12(1)3-7-14(8-4-12)11-9-15-10-11/h11,13H,1-10H2

InChI Key

ATLJMCBFLHBNOO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3COC3

Origin of Product

United States

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